molecular formula C14H16N2O4 B2911591 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid CAS No. 896508-20-6

4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid

Cat. No. B2911591
CAS RN: 896508-20-6
M. Wt: 276.292
InChI Key: IICPRQBYFUNFIR-UHFFFAOYSA-N
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Description

4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid is a chemical compound with the CAS Number: 896508-20-6 . It has a molecular weight of 276.29 . The IUPAC name for this compound is 4-[(4-acetyl-1-piperazinyl)carbonyl]benzoic acid . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid is 1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(5-3-11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20) . This code provides a specific textual identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

As mentioned earlier, 4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid is a solid substance . It has a molecular weight of 276.29 . The IUPAC name for this compound is 4-[(4-acetyl-1-piperazinyl)carbonyl]benzoic acid . The InChI code for this compound is 1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(5-3-11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20) .

Scientific Research Applications

Chemical Properties

“4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid” is a chemical compound with the CAS Number: 896508-20-6 . It has a molecular weight of 276.29 and its IUPAC name is 4-[(4-acetyl-1-piperazinyl)carbonyl]benzoic acid . The compound is solid in physical form .

Synthesis of Fluoroquinolone Derivatives

This compound has been used in the synthesis of fluoroquinolone derivatives . Fluoroquinolones are a type of important synthetic antibacterial agents used broadly and effectively in clinic for infectious diseases . The structural modification of the fluoroquinolone framework provides newer congeners with improved potency and efficacy to conquer the fluoroquinolone-resistant pathogens commonly encountered in the hospital environment .

Antimicrobial Evaluation

A derivative of “4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid”, specifically a 7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative, showed promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL . This is 16-fold more potent than ciprofloxacin . Most of other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .

DYRK1A Inhibitors

The compound has also been employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . DYRK1A is a protein kinase that is involved in neuronal development and neurodegenerative diseases, and inhibiting its activity is a potential therapeutic strategy .

Mechanism of Action

Target of Action

One of the derivatives of this compound has shown strong inhibitory effects on the parp-1 enzyme .

Mode of Action

Based on its structural similarity to other piperazine carboxylic acids , it may interact with its targets through similar mechanisms, such as binding to the active site of the enzyme and inhibiting its function.

properties

IUPAC Name

4-(4-acetylpiperazine-1-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(5-3-11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICPRQBYFUNFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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